molecular formula C13H18N4O3 B7100130 Tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-1'-carboxylate

Tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-1'-carboxylate

Cat. No.: B7100130
M. Wt: 278.31 g/mol
InChI Key: DKQGMQLJYDLUGI-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3’-azetidine]-1’-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines

Properties

IUPAC Name

tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-12(2,3)20-11(19)16-7-13(8-16)6-9(18)15-10-14-4-5-17(10)13/h4-5H,6-8H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQGMQLJYDLUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3’-azetidine]-1’-carboxylate typically involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid (TFA). This reaction leads to the formation of 3-substituted imidazo[1,5-a]pyrimidines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3’-azetidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key regulatory proteins and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxospiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3’-azetidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific studies and potential therapeutic applications.

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